REACTION_CXSMILES
|
Cl[C:2](=[O:13])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9].C[Si](C)(C)C1S[CH:18]=[CH:19]N=1>ClCCl>[O:13]=[C:2]([C:19]1[CH:18]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9]
|
Name
|
|
Quantity
|
1.31 g
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Type
|
reactant
|
Smiles
|
ClC(CCCCCC(=O)OCC)=O
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Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C[Si](C=1SC=CN1)(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
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CUSTOM
|
Details
|
After stirring for 3 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched
|
Type
|
ADDITION
|
Details
|
by adding saturated sodium bicarbonate (5 mL)
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between ethyl acetate (30 mL) and saturated sodium bicarbonate (30 mL)
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a colorless oil
|
Type
|
WASH
|
Details
|
Flash silica gel column chromatography eluting with ethyl acetate-hexane=1-10 to 2-5 afforded ethyl 7-oxo-7-(1,3-thiazol-2-yl)heptanoate as a colorless oil (778 mg)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
O=C(CCCCCC(=O)OCC)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |